(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMJRCUFGLWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with enzymes or receptors involved in biochemical pathways.
Mode of Action
It’s known that similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces.
Biochemical Pathways
Similar compounds often affect pathways related to the targets they interact with.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Biological Activity
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties. This compound's unique structure, featuring multiple phenyl groups and a methoxy substitution, enhances its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C28H23BrN2OS, with a molecular weight of 515.47 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine; hydrobromide |
| CAS Number | 475100-76-6 |
| Molecular Weight | 515.47 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Preliminary studies have indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Research has shown that thiazole derivatives possess significant antimicrobial properties. The presence of the methoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : Similar compounds have been evaluated for their anticancer activity. For instance, derivatives of thiazole have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Monoamine Oxidase (MAO) : Studies involving related thiazole compounds indicate potential MAO inhibitory activity, which is relevant for treating neurodegenerative diseases and depression .
- Antioxidant Properties : The compound may also exhibit antioxidant activity due to the presence of phenolic structures, which are known to scavenge free radicals and reduce oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- In a study assessing various thiazole derivatives for anticancer activity, specific compounds showed IC50 values in the micromolar range against breast and colon cancer cell lines .
- Another research focused on the synthesis of thiazole-based MAO inhibitors revealed promising results with selectivity towards MAO-B isoforms, suggesting potential applications in neuropharmacology .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
- Cell Membrane Interaction : The lipophilic nature due to phenolic substitutions may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound’s thiazole ring distinguishes it from thiadiazole-based analogs (e.g., Compounds 6 and 8a), which may alter electronic properties and binding affinities .
Salt Form : The hydrobromide counterion in the target compound and its hydrazine analog improves aqueous solubility relative to neutral thiadiazoles like Compound 6 .
Cardioprotective Efficacy
The target compound’s structural analog, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , demonstrated superior cardioprotective activity in hypoxia models compared to reference drugs Levocarnitine and Mildronate . Specifically, it reduced smooth muscle contractile response to hypoxia by 45% versus 32% for Levocarnitine . This suggests that the thiazole core combined with a methoxyphenyl substituent is critical for modulating hypoxic stress pathways.
Anticancer and Antimicrobial Potential
The absence of a pyridine or acetyl group in the target compound may limit its anticancer utility but enhance cardiovascular specificity.
Q & A
Q. What experimental approaches can identify synergistic effects with existing therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
